
Eriodictyol 7,3',4'-trimethyl ether
説明
Eriodictyol 7,3',4'-trimethyl ether is a natural product found in Piper umbellatum with data available.
科学的研究の応用
Novel Flavanones in Fern Exudates
Eriodictyol 7,3',4'-trimethyl ether was identified as a minor component in the white farinose exudate on the fronds of Cheilanthes argentea and other fern species. This discovery highlights the presence of unique natural flavanones in plant exudates, contributing to the study of plant chemistry and potential pharmacological uses (Wollenweber, Dietz, Schillo, & Schilling, 1980).
Isoprenylated Flavonoids in Vellozia Species
A study on Vellozia species revealed the presence of this compound among other lipophilic flavonoids. These findings contribute to the understanding of flavonoid diversity in plants and their potential biological and pharmacological roles (Harborne, Greenham, Williams, Eagles, & Markham, 1993).
Synthetic Methods in Benzopyrone Series
Research on synthesizing flavanones like this compound provides insights into chemical methods for producing these compounds, which is significant for their potential use in various applications, including pharmaceuticals (Narasimhachari & Seshadri, 1950).
Flavanones in Artemisia campestris
This compound was reported for the first time in Artemisia campestris subsp. maritima. This adds to the knowledge of flavanones in different plant species, aiding in the exploration of their potential uses (Vasconcelos, Silva, & Cavaleiro, 1998).
Glucose Uptake and Insulin Resistance Studies
A study demonstrated that eriodictyol, a related flavonoid, increases insulin-stimulated glucose uptake and improves insulin resistance, suggesting potential antidiabetic properties. This research may guide future studies on eriodictyol derivatives like this compound in diabetes treatment (Zhang et al., 2012).
Flavonoids in Blumea riparia
This compound was isolated from Blumea riparia, a medicinal plant, marking its first isolation from this species. This research is valuable for understanding the chemical composition of medicinal plants and their potential therapeutic uses (Cao et al., 2008).
Pharmacological and Biological Roles
Eriodictyol, the parent compound of this compound, has shown various therapeutic roles like antioxidant, anti-inflammatory, anti-cancer, and more. Research on eriodictyol provides a foundation for understanding the potential of its derivatives in treating various diseases (Islam et al., 2020).
UV Filtering and Radical Scavenging
Studies indicate that eriodictyol possesses UV filtering and radical scavenging capacities, suggesting its use in photoprotection and cosmetic products. This could be relevant for the derivatives of eriodictyol like the 7,3',4'-trimethyl ether (Rajan, Ahamed, & Muraleedharan, 2018).
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-hydroxy-7-methoxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-21-11-7-12(19)18-13(20)9-15(24-17(18)8-11)10-4-5-14(22-2)16(6-10)23-3/h4-8,15,19H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFOCZPULZWYTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



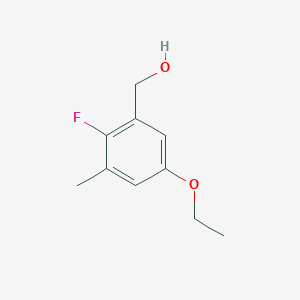

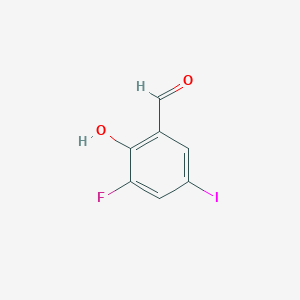

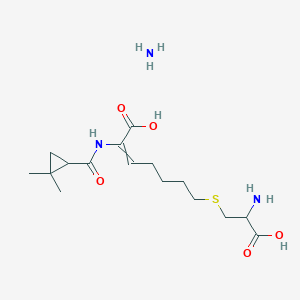

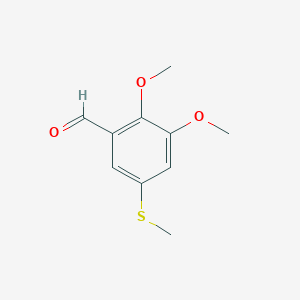
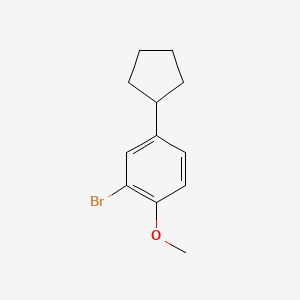
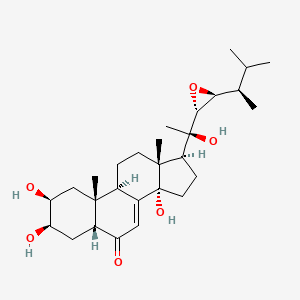
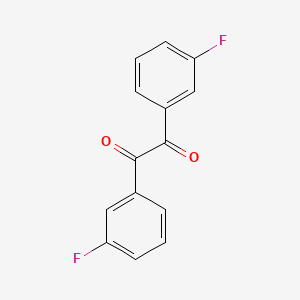
![[6-Hydroxy-2-methyl-5-oxo-6-(2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)hept-3-en-2-yl] acetate](/img/structure/B8249910.png)

![6-hydroxy-7-methylidene-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid](/img/structure/B8249917.png)
![5-Hydroxy-6-methoxy-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B8249919.png)